molecular formula C20H31N5O5 B12809507 Thymidine, 3'-azido-3'-deoxy-, 5'-decanoate CAS No. 130683-72-6

Thymidine, 3'-azido-3'-deoxy-, 5'-decanoate

Cat. No.: B12809507
CAS No.: 130683-72-6
M. Wt: 421.5 g/mol
InChI Key: VDDXYEVAWMCTGT-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate: is a modified nucleoside analog derived from thymidine This compound is characterized by the substitution of an azido group at the 3’ position and a decanoate ester at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate typically involves multiple steps. The starting material, thymidine, undergoes azidation at the 3’ position to introduce the azido group. This is followed by esterification at the 5’ position with decanoic acid to form the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it a potent inhibitor of DNA polymerases, particularly in viral replication. The decanoate ester at the 5’ position enhances its lipophilicity, improving cellular uptake and bioavailability .

Properties

CAS No.

130683-72-6

Molecular Formula

C20H31N5O5

Molecular Weight

421.5 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl decanoate

InChI

InChI=1S/C20H31N5O5/c1-3-4-5-6-7-8-9-10-18(26)29-13-16-15(23-24-21)11-17(30-16)25-12-14(2)19(27)22-20(25)28/h12,15-17H,3-11,13H2,1-2H3,(H,22,27,28)/t15-,16+,17+/m0/s1

InChI Key

VDDXYEVAWMCTGT-GVDBMIGSSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.